molecular formula C20H23NO2 B250029 1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine

1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine

Cat. No. B250029
M. Wt: 309.4 g/mol
InChI Key: OMTPDCUZMLDHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine is a compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a piperidine derivative and has been shown to have promising pharmacological properties. The purpose of

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine in lab experiments include its potential pharmacological properties and its availability for purchase from commercial suppliers. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Future Directions

There are several future directions for research on 1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine. These include investigating its potential use in the treatment of various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, it could be further investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases. The compound could also be modified to improve its pharmacological properties and reduce its potential side effects. Finally, the compound could be investigated for its potential use as a lead compound for the development of new drugs with similar pharmacological properties.
Conclusion:
In conclusion, 1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine is a compound that has been the subject of scientific research due to its potential applications in the field of medicine. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine involves the reaction of 4-(Benzyloxy)benzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound. The purity and yield of the compound can be improved through various purification methods such as recrystallization and chromatography.

Scientific Research Applications

1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have promising pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(4-phenylmethoxyphenyl)methanone

InChI

InChI=1S/C20H23NO2/c1-16-11-13-21(14-12-16)20(22)18-7-9-19(10-8-18)23-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3

InChI Key

OMTPDCUZMLDHOS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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